
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one
Overview
Description
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a ketone derivative featuring a 3-phenylpropan-1-one backbone substituted with a 3-aminopiperidine moiety. The compound’s structure combines aromatic and heterocyclic components, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amino alcohols with diols catalyzed by a Cp*Ir complex . Another approach is the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 . These methods provide good yields and are efficient for the synthesis of piperidine derivatives.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions and hydrogenation processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry . Continuous flow reactions and transfer hydrogenation protocols are commonly employed in industrial settings to produce these compounds on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), borane-ammonia (H3N-BH3)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted piperidines or phenyl derivatives
Scientific Research Applications
a. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 3-PPA against multidrug-resistant bacteria. For instance, research demonstrated that 3-PPA significantly reduced virulence factors and biofilm formation in Serratia marcescens, a bacterium associated with severe infections. The compound inhibited quorum sensing (QS), which is critical for the pathogenicity of this bacterium, thereby restoring sensitivity to antibiotics like ofloxacin .
Key Findings:
- Biofilm Reduction: 3-PPA reduced biofilm formation by 48% at a concentration of 50 µg/mL.
- Virulence Factor Inhibition: It affected the expression of genes related to virulence and biofilm formation, suggesting its potential as an adjuvant in antibiotic therapy .
b. Neuropharmacological Research
The structural characteristics of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one suggest potential applications in neuropharmacology. Compounds with similar structures are often investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This could lead to developments in treatments for neurological disorders such as depression or schizophrenia.
Chemical Synthesis and Development
a. Study on Multidrug Resistance
A pivotal study focused on the application of 3-PPA in combating multidrug-resistant Serratia marcescens. The findings indicated that combining 3-PPA with sub-inhibitory concentrations of antibiotics could enhance their efficacy against resistant strains, demonstrating a promising strategy for managing resistant infections .
b. Structural Analysis
Another study investigated the structural properties and reactivity of similar compounds, providing insights into how modifications can lead to enhanced biological activity or reduced toxicity. This research is crucial for guiding future drug design efforts involving aminopiperidine derivatives.
Mechanism of Action
The mechanism of action of 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in the regulation of glucose metabolism . By inhibiting DPP-4, this compound can enhance the activity of incretin hormones, leading to improved insulin secretion and glucose control .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3- vs. 4-Aminopiperidine Derivatives
- 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one Hydrochloride (): Structural Difference: The amino group is at the 4-position of the piperidine ring instead of the 3-position. Piperidine substitution patterns are critical in modulating CNS activity and metabolic stability .
Fluorinated Analogs
- 1-[(3R)-3-Aminopiperidin-1-yl]-4,4,4-trifluorobutan-1-one Hydrochloride (): Structural Difference: Replaces the 3-phenyl group with a trifluorobutyl chain. Implications: Fluorination enhances metabolic stability and lipophilicity. The trifluoromethyl group may improve bioavailability compared to the phenylpropanone core .
Phenylpropan-1-one Derivatives with Hydroxy/Amino Substituents
- Comparison: The hydroxyl group enhances antioxidant capacity but reduces basicity compared to the 3-aminopiperidine derivative .
- Propafenone (): Structure: Contains a 3-phenylpropan-1-one core with a hydroxypropylamine side chain. Activity: Clinically used as an antiarrhythmic agent (Class IC). The hydroxypropylamine moiety contributes to sodium channel blockade .
Antifungal Chalcone Derivatives
Compounds from and , such as 1-(4-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-2-hydroxyphenyl)-3-phenylpropan-1-one (Compound 8), demonstrate:
- Antifungal Activity: MIC values against Saprolegnia spp.
Indole-Substituted Analogs
- 1-(5-Methyl-1H-indol-3-yl)-3-phenylpropan-1-one (): Properties: Melting point 208–210°C; synthesized via Friedel-Crafts acylation.
Data Tables
Table 1: Structural and Physical Properties of Selected Analogs
Biological Activity
1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring an aminopiperidine ring and a phenylpropanone moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, highlighting its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 219.31 g/mol. The compound is characterized by its ability to form hydrogen bonds due to the amino group, which plays a crucial role in its biochemical interactions.
Biological Activity Overview
This compound has been studied for its diverse biological activities:
1. Enzyme Interaction
- The compound interacts with various enzymes, particularly protein kinases, which are vital for cellular signaling pathways. This interaction can lead to either inhibition or activation of these enzymes, influencing cellular processes such as growth and metabolism.
2. Cellular Effects
- In vitro studies have shown that this compound can modulate cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has been observed to impact the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation.
3. Pharmacological Potential
- Research indicates that this compound may have therapeutic applications, particularly in developing analgesics and other pharmacological agents due to its ability to interact with specific receptors.
The mechanisms through which this compound exerts its biological effects involve several pathways:
1. Binding Interactions
- The compound's amino group facilitates binding to enzyme active sites through hydrogen bonding, while the phenyl group engages in hydrophobic interactions with protein surfaces .
2. Modulation of Signaling Pathways
- By influencing key signaling pathways such as PI3K-Akt, the compound can alter cellular responses to external stimuli, potentially leading to therapeutic effects .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Dosage and Toxicity
The effects of this compound vary significantly with dosage:
Low Doses:
- Modulation of cellular signaling without significant toxicity.
High Doses:
- Potential for adverse effects; careful dosage regulation is essential for therapeutic applications.
Metabolic Pathways
The metabolism of this compound involves cytochrome P450 enzymes, leading to the formation of various metabolites that may also exhibit biological activity. Understanding these metabolic pathways is crucial for predicting pharmacokinetics and potential drug interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Aminopiperidin-1-yl)-3-phenylpropan-1-one?
Methodological Answer: The synthesis of this compound can be approached via Friedel-Crafts acylation or nucleophilic substitution. Key reagents include:
- Acylating agents : Ketones or carboxylic acid derivatives (e.g., propionyl chloride).
- Catalysts : Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) or dichloromethane for non-polar conditions.
Critical Parameters :
- Temperature : Maintain 0–5°C during exothermic steps to avoid side reactions.
- Workup : Neutralize acidic byproducts with aqueous NaHCO₃ and extract with ethyl acetate .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity. NMR and HRMS (high-resolution mass spectrometry) are essential for confirming structural integrity .
Q. How to characterize this compound using spectroscopic methods?
Methodological Answer:
- 1H/13C NMR :
- Aromatic protons : Peaks at δ 7.2–7.5 ppm (multiplet) for the phenyl group.
- Aminopiperidine protons : δ 2.8–3.2 ppm (multiplet) for NH₂ and piperidine CH₂ groups.
- Ketone carbonyl : δ ~200 ppm in 13C NMR.
- HRMS : Calculate exact mass (e.g., C₁₄H₂₀N₂O: 232.1576 Da) and compare with experimental data (error <2 ppm) .
- Melting Point : Use differential scanning calorimetry (DSC) for polymorph identification.
Pitfalls :
- Solvent effects : Deuterated solvents (CDCl₃, DMSO-d₆) may shift peaks.
- Impurity signals : Trace solvents (e.g., ethyl acetate at δ 1.2 ppm) must be accounted for .
Advanced Research Questions
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions often arise from:
- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria (e.g., keto-enol tautomers).
- Stereochemistry : Employ NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial arrangements of substituents.
- Crystallographic validation : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths/angles .
Case Study :
In a 2018 study, conflicting δ 7.3–7.5 ppm signals for phenyl groups were resolved via SC-XRD, revealing non-planar conformations due to steric hindrance .
Q. What computational methods assist in predicting/reactivity modeling of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-31G(d) level.
- Calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) :
- Simulate solvation effects using explicit solvent models (e.g., water, ethanol).
- Docking Studies :
Validation : Compare computational IR/Raman spectra with experimental data to refine force fields .
Q. How to analyze impurities or degradation products in synthesized batches?
Methodological Answer:
- LC-MS/MS :
- Use a C18 column (3.5 µm, 2.1 × 50 mm) with gradient elution (0.1% formic acid in acetonitrile/water).
- Identify impurities via fragmentation patterns (e.g., m/z 216 for deaminated derivatives).
- Reference Standards :
- Stability Studies :
Q. What mechanistic insights exist for reactions involving this compound?
Methodological Answer:
- Friedel-Crafts Acylation :
- The aminopiperidine group acts as an electron-donating substituent, directing electrophilic attack to the para position of the phenyl ring.
- Kinetic studies show a second-order dependence on AlCl₃ concentration .
- Nucleophilic Substitution :
Contradictions :
- Competing pathways (e.g., elimination vs. substitution) require careful pH control (<7 to favor SN2) .
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYBTHQIDZITNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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